9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate
CAS No.:
Cat. No.: VC16950025
Molecular Formula: C18H18ClNO4S
Molecular Weight: 379.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClNO4S |
|---|---|
| Molecular Weight | 379.9 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl N-(3-chlorosulfonylpropyl)carbamate |
| Standard InChI | InChI=1S/C18H18ClNO4S/c19-25(22,23)11-5-10-20-18(21)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21) |
| Standard InChI Key | AJELACOSNDJTOR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCS(=O)(=O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound (IUPAC name: (9H-fluoren-9-yl)methyl (3-chlorosulfonylpropyl)carbamate) consists of three key components:
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Fluorenylmethyl group: A hydrophobic aromatic system that improves solubility in organic solvents and aids in chromatographic purification.
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Carbamate linkage: Connects the Fmoc group to the propyl chain, providing stability under mild conditions.
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3-Chlorosulfonylpropyl group: A highly reactive moiety capable of participating in nucleophilic substitution reactions.
The molecular formula is C₁₈H₁₈ClNO₄S, with a molecular weight of 379.86 g/mol. Its exact mass is 379.068 Da, and the compound exhibits a polar surface area (PSA) of 58.89 Ų, indicative of moderate polarity .
Synthetic Methodologies
Laboratory-Scale Synthesis
The most reliable route involves reacting 9H-fluoren-9-ylmethanol with 3-chlorosulfonylpropyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or N-ethyl-N,N-diisopropylamine (DIPEA) is used to scavenge HCl generated during the reaction .
Representative Procedure
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Dissolve 9H-fluoren-9-ylmethanol (1.0 equiv) in anhydrous DCM.
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Add 3-chlorosulfonylpropyl isocyanate (1.1 equiv) dropwise at 0°C.
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Stir for 12–24 hours at room temperature.
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Quench with saturated NaHCO₃, extract with DCM, and purify via flash chromatography (hexane/ethyl acetate gradient).
Yield: 45–60% (optimized conditions).
Industrial Production Challenges
Scaling this synthesis requires addressing:
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Exotherm management: The reaction is moderately exothermic; continuous flow reactors are recommended for large batches.
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Purification: Industrial-scale flash chromatography is cost-prohibitive, necessitating crystallization-based purification.
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The chlorosulfonyl group undergoes substitution with diverse nucleophiles:
| Nucleophile | Product | Conditions |
|---|---|---|
| Amines | Sulfonamides | DMF, 25°C, 6 h |
| Thiols | Disulfides | EtOH, reflux, 3 h |
| Alcohols | Sulfonate esters | Pyridine, 0°C, 1 h |
These reactions enable the compound to act as a versatile linker in prodrug design and polymer chemistry.
Hydrolysis Pathways
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Acidic hydrolysis (HCl/THF/H₂O, 50°C): Cleaves the carbamate to yield 3-chlorosulfonylpropylamine and fluorenylmethanol.
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Basic hydrolysis (NaOH/MeOH, 25°C): Produces the corresponding sodium sulfonate derivative.
Comparative Analysis with Related Carbamates
Structural Analogues
Reactivity Trends
The 3-chlorosulfonylpropyl group exhibits 10× faster substitution kinetics compared to bromophenethyl analogues due to the superior leaving group ability of chloride vs. bromide .
Emerging Applications
Peptide Synthesis
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Fmoc Deprotection: The Fmoc group is cleaved with 20% piperidine/DMF, leaving the chlorosulfonyl moiety intact for subsequent conjugation.
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Solid-Phase Linkers: Used to anchor peptides to resins via sulfonamide bonds, enabling traceless cleavage.
Materials Science
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Polymer Crosslinking: Reacts with diamines to form sulfonamide-linked hydrogels with tunable mechanical properties.
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Surface Functionalization: Modifies gold nanoparticles via thiol-sulfonyl chloride interactions for biosensing applications.
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